Taiwanhomoflavone A

Cytotoxicity Cancer Cell Lines Biflavonoid

Taiwanhomoflavone A is a C-methylated biflavonoid isolated from the stem of Cephalotaxus wilsoniana. It is a dimer of 7,4'-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4'-trihydroxyflavone linked via C-3' and C-8.

Molecular Formula C33H24O10
Molecular Weight 580.5 g/mol
Cat. No. B046391
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTaiwanhomoflavone A
Synonymstaiwanhomoflavone A
taiwanhomoflavone-A
Molecular FormulaC33H24O10
Molecular Weight580.5 g/mol
Structural Identifiers
SMILESCC1=C(C=C2C(=C1O)C(=O)C=C(O2)C3=CC(=C(C=C3)OC)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)O)O)O)OC
InChIInChI=1S/C33H24O10/c1-15-25(41-3)14-28-31(32(15)39)23(38)13-27(42-28)17-6-9-24(40-2)19(10-17)29-20(35)11-21(36)30-22(37)12-26(43-33(29)30)16-4-7-18(34)8-5-16/h4-14,34-36,39H,1-3H3
InChIKeyBZHVWUXJPKVWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Taiwanhomoflavone A: Cytotoxic C-Methylated Biflavone from Cephalotaxus wilsoniana for Cancer Research Procurement


Taiwanhomoflavone A is a C-methylated biflavonoid isolated from the stem of Cephalotaxus wilsoniana [1]. It is a dimer of 7,4'-dimethoxy-5-hydroxy-6-methylflavone and 5,7,4'-trihydroxyflavone linked via C-3' and C-8 [1]. The compound exhibits dose-dependent cytotoxicity against multiple human cancer cell lines, with ED50 values ranging from 1.0 to 3.4 μg/mL [1].

Why Generic Biflavonoid Substitution Fails: Taiwanhomoflavone A's Distinct Cytotoxic and Antiplatelet Profile


Biflavonoids share a common dimeric flavone scaffold but differ significantly in substitution patterns and linkage positions, leading to divergent biological activities. For instance, in a direct head-to-head antiplatelet assay using human platelet-rich plasma, Taiwanhomoflavone A (at 300 μM) showed no inhibition of adrenaline-induced aggregation (97.4% aggregation vs. 98.7% control), whereas the closely related ginkgetin and taiwanhomoflavone C reduced aggregation to 49.9% and 38.5%, respectively [1]. Such functional divergence underscores that in-class compounds cannot be interchanged without compromising experimental outcomes.

Taiwanhomoflavone A Quantitative Differentiation Evidence: Cytotoxicity, Antiplatelet, and Antiviral Activity


Cytotoxicity ED50 Comparison: Taiwanhomoflavone A vs. Taiwanhomoflavone B in Human Cancer Cell Lines

Taiwanhomoflavone A demonstrates 1.12-fold higher cytotoxic potency against KB cells and 1.75-fold higher potency against Hepa-3B cells compared to Taiwanhomoflavone B [1][2].

Cytotoxicity Cancer Cell Lines Biflavonoid

Absence of Antiplatelet Activity: Taiwanhomoflavone A vs. Ginkgetin and Taiwanhomoflavone C

In human platelet-rich plasma, Taiwanhomoflavone A at 300 μM did not inhibit adrenaline-induced aggregation (97.4% aggregation vs. 98.7% control), whereas ginkgetin and taiwanhomoflavone C at the same concentration significantly suppressed aggregation to 49.9% and 38.5%, respectively [1].

Antiplatelet COX-1 Cardiovascular Safety

In Silico Binding Affinity to SARS-CoV-2 Mpro: Taiwanhomoflavone A vs. Amentoflavone

Molecular docking studies using Autodock Vina revealed that Taiwanhomoflavone A and amentoflavone both exhibit a binding affinity of -9.7 kcal/mol toward the SARS-CoV-2 main protease (Mpro/3CLpro) [1].

Antiviral Molecular Docking SARS-CoV-2

Optimal Research and Industrial Applications for Taiwanhomoflavone A Based on Verified Quantitative Evidence


Oncology Drug Discovery: Screening for Cytotoxic Agents Against Solid Tumors

Taiwanhomoflavone A's ED50 values of 1.0–3.4 μg/mL against colon, liver, cervical, and nasopharyngeal carcinoma cells [1] support its inclusion in high-throughput screening libraries for anticancer lead identification.

Cardiovascular Safety Pharmacology: Differentiation from Pro-Thrombotic Biflavonoids

Due to its lack of antiplatelet activity (97.4% aggregation at 300 μM) [2], Taiwanhomoflavone A serves as a control compound in studies aiming to dissect the structural determinants of biflavonoid-mediated COX-1 inhibition.

Antiviral Research: In Silico Screening for SARS-CoV-2 Mpro Inhibitors

The -9.7 kcal/mol binding affinity to Mpro [3] warrants further in vitro validation, making Taiwanhomoflavone A a candidate for COVID-19 therapeutic development programs.

Natural Product Chemistry: Structure-Activity Relationship Studies of C-Methylated Biflavones

As a C-methylated biflavone with a unique C-3'/C-8 linkage [1], Taiwanhomoflavone A provides a distinct chemotype for SAR investigations into methylation effects on cytotoxicity and target selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Taiwanhomoflavone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.